molecular formula C9H6BrNO B1265535 5-Bromo-1H-indole-3-carbaldehyde CAS No. 877-03-2

5-Bromo-1H-indole-3-carbaldehyde

Cat. No. B1265535
CAS RN: 877-03-2
M. Wt: 224.05 g/mol
InChI Key: PEENKJZANBYXNB-UHFFFAOYSA-N
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Patent
US05597838

Procedure details

To a solution of phosphorous oxychloride (26.1 g) and dry dimethylformamide (50.9 ml), cooled to -10° C., was added 5-bromoindole (30 g) in portions. The reaction mixture was stirred at 10° C. for 1 hr. and at 35° C. for 1 hr. Ice (100 g) was added to the reaction mixture, followed by sodium hydroxide solution (50 ml). The mixture was heated on a steam bath for one-half hour. The precipitate was collected and recrystallized from ethanol to give 35.5 g (97.7%) of product.
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
50.9 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
97.7%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[Br:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[CH:10]2.[OH-].[Na+].CN(C)[CH:20]=[O:21]>>[Br:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[C:10]2[CH:20]=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
26.1 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
50.9 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Step Three
Name
Ice
Quantity
100 g
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 10° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
and at 35° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on a steam bath for one-half hour
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 35.5 g
YIELD: PERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.